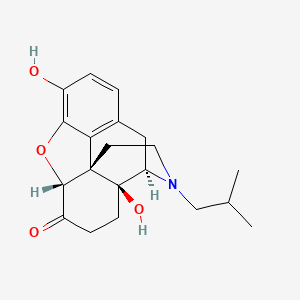
N-isobutylnoroxymorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutylnoroxymorphone is a derivative of noroxymorphone, which is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . This compound is part of the morphinan class of opioids, which are known for their specific interactions with opioid receptors .
Preparation Methods
The synthesis of N-isobutylnoroxymorphone typically involves the selective ring opening reaction of the N-cyclopropylmethyl group in naltrexone. This reaction is carried out in the presence of platinum (IV) oxide and hydrobromic acid under a hydrogen atmosphere at room temperature . This method selectively affords the N-isobutyl derivative .
Chemical Reactions Analysis
N-isobutylnoroxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-isobutylnoroxymorphone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other opioid compounds.
Biology: It is used in studies related to opioid receptors and their interactions.
Industry: It is used in the production of opioid antagonists.
Mechanism of Action
N-isobutylnoroxymorphone exerts its effects by interacting with opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor family and are involved in the modulation of pain and reward pathways . The compound binds to these receptors, leading to a series of intracellular events that result in its pharmacological effects .
Comparison with Similar Compounds
N-isobutylnoroxymorphone is similar to other opioid compounds such as naloxone and naltrexone. it is unique in its specific binding affinity and pharmacological profile . Other similar compounds include:
Naloxone: An opioid antagonist used to reverse opioid overdoses.
This compound stands out due to its unique chemical structure and specific interactions with opioid receptors, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methylpropyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-11(2)10-21-8-7-19-16-12-3-4-13(22)17(16)25-18(19)14(23)5-6-20(19,24)15(21)9-12/h3-4,11,15,18,22,24H,5-10H2,1-2H3/t15-,18+,19+,20-/m1/s1 |
InChI Key |
OEQLILQNMUXCHV-XFWGSAIBSA-N |
Isomeric SMILES |
CC(C)CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CC(C)CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


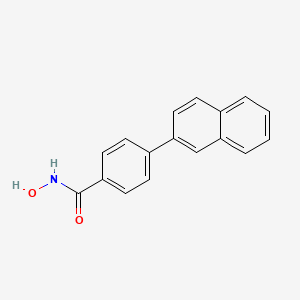
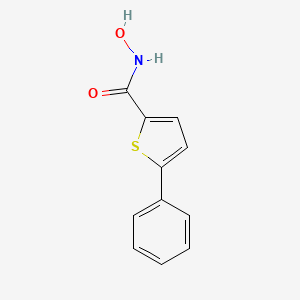
![N-ethyl-2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)acetamide](/img/structure/B10851869.png)
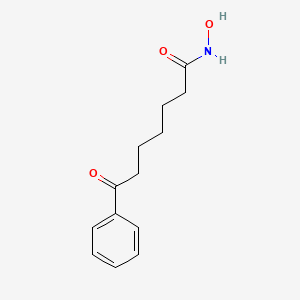
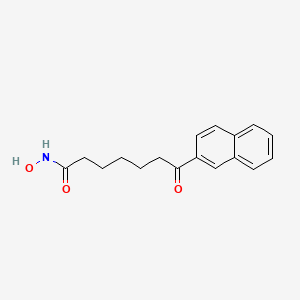

![2-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)-N-ethylacetamide](/img/structure/B10851893.png)
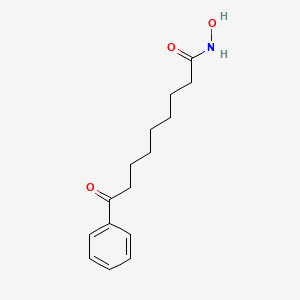
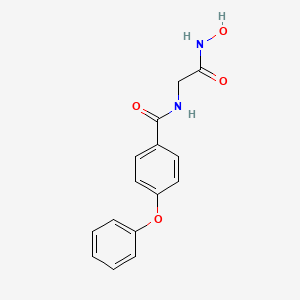
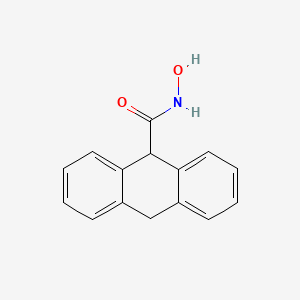
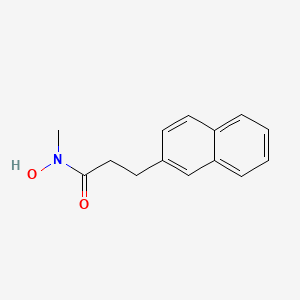
![50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B10851926.png)


